Methyl 5-amino-2-methylnicotinate

Overview

Description

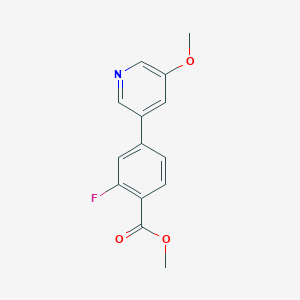

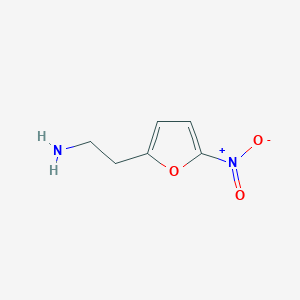

“Methyl 5-amino-2-methylnicotinate” is a chemical compound with the empirical formula C8H10N2O2 and a molecular weight of 166.18 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of “Methyl 5-amino-2-methylnicotinate” can be represented by the SMILES stringCOC(C1=C(N=CC(C)=C1)N)=O . The InChI representation is 1S/C8H10N2O2/c1-5-3-6(8(11)12-2)7(9)10-4-5/h3-4H,1-2H3,(H2,9,10) . Physical And Chemical Properties Analysis

“Methyl 5-amino-2-methylnicotinate” is a solid substance . Its empirical formula is C8H10N2O2 and it has a molecular weight of 166.18 .Scientific Research Applications

Rational Design and Synthesis

Conformationally restricted analogues of alpha-amino acids, such as 2-azanorbornane-3-exo,5-endo-dicarboxylic acid, highlight the strategic design and synthesis in medicinal chemistry. These compounds aim to mimic the folded conformation of (S)-glutamic acid, indicating the importance of structural design in drug discovery and development. This approach underscores the relevance of meticulous molecular design in enhancing drug specificity and efficacy (Bunch et al., 2003).

Epigenetic Modifications

Research on 5-Methylcytosine (5mC) and its conversion to 5-Hydroxymethylcytosine (5hmC) in mammalian DNA by TET1 protein elucidates the significant role of methylation and epigenetic modifications in regulating gene expression. Such findings are vital for understanding genetic regulation mechanisms and developing epigenetic therapies for diseases, including cancer and neurodegenerative disorders (Tahiliani et al., 2009).

Analytical Chemistry Applications

The selective electrogenerated chemiluminescence (ECL) labeling for discrimination between 5-Hydroxymethylcytosine and 5-Methylcytosine in DNA showcases the integration of analytical chemistry in epigenetic research. Such techniques enable precise quantification and detection of modified nucleotides, contributing to the broader understanding of epigenetic modifications and their implications in various biological processes and diseases (Ma et al., 2016).

Methylglyoxal Research

The study of Methylglyoxal (MG) in food and organisms underlines the significance of investigating endogenous compounds' roles in cellular metabolism and disease pathogenesis. MG's involvement in forming advanced glycation end-products (AGEs) and its impact on diabetes and neurodegenerative diseases highlight the need for research on metabolic byproducts and their biological effects (Nemet et al., 2006).

Safety and Hazards

Mechanism of Action

Target of Action

Methyl 5-amino-2-methylnicotinate is a derivative of nicotinic acid, also known as niacin Given its structural similarity to niacin, it may interact with the same targets as niacin, which include g protein-coupled receptors involved in cellular signaling .

Mode of Action

It is thought that methyl nicotinate, a related compound, promotes the release of prostaglandin d2, which is strictly locally-acting due to its short half-life . This suggests that Methyl 5-amino-2-methylnicotinate may have a similar mode of action.

Biochemical Pathways

All components of vitamin b3, including niacin and its derivatives, are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (nad), its reduced form nadh, its phosphate parent nadp, and the reduced form nadph . These molecules play crucial roles in various biochemical pathways, including energy metabolism and DNA repair .

Pharmacokinetics

The pharmacokinetics of related compounds, such as nicotine, have been studied extensively . These studies may provide insights into the potential ADME properties of Methyl 5-amino-2-methylnicotinate.

Result of Action

The related compound, methyl nicotinate, is known to act as a peripheral vasodilator, enhancing local blood flow at the site of application . This suggests that Methyl 5-amino-2-methylnicotinate may have similar effects.

Action Environment

A general principle in pharmacology is that environmental factors such as temperature, ph, and the presence of other substances can influence the action and stability of a compound .

properties

IUPAC Name |

methyl 5-amino-2-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-7(8(11)12-2)3-6(9)4-10-5/h3-4H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGDNZPUJTMYBPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40733986 | |

| Record name | Methyl 5-amino-2-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40733986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-amino-2-methylnicotinate | |

CAS RN |

936130-28-8 | |

| Record name | Methyl 5-amino-2-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40733986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3,4-Difluorophenyl)methyl]pyrrolidine](/img/structure/B1427459.png)

![[4-(Difluoromethoxy)oxan-4-yl]methanamine](/img/structure/B1427469.png)

![{2-[(4-Chlorophenyl)thio]-1-cyclopropylethyl}methylamine](/img/structure/B1427474.png)

![4-[3-(Carboxymethyl)phenyl]benzoic acid](/img/structure/B1427475.png)